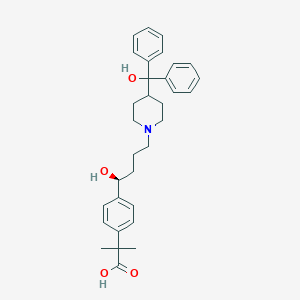

(S)-Fexofenadine

描述

(S)-Fexofenadine: is a second-generation antihistamine used primarily to treat allergic symptoms such as hay fever and urticaria. It is the active enantiomer of fexofenadine, which is known for its non-sedative properties compared to first-generation antihistamines. This compound works by blocking histamine H1 receptors, thereby preventing the typical allergic response.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fexofenadine involves several key steps:

Starting Material: The synthesis begins with the preparation of a key intermediate, 4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-butanoic acid.

Chiral Resolution: The racemic mixture of fexofenadine is subjected to chiral resolution to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.

Final Steps: The isolated (S)-enantiomer is then purified and converted into its hydrochloride salt form for pharmaceutical use.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chiral resolution techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly used to achieve the desired enantiomeric purity. The process is optimized to ensure high yield and purity, meeting stringent pharmaceutical standards.

化学反应分析

Types of Reactions

(S)-Fexofenadine undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, acetonitrile.

Major Products

Oxidation Products: Hydroxylated metabolites.

Reduction Products: Reduced forms of the piperidine ring.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Clinical Applications

1.1 Treatment of Allergic Rhinitis

(S)-Fexofenadine is widely used to alleviate symptoms of allergic rhinitis, particularly in patients experiencing seasonal allergies. A phase 3 clinical trial demonstrated that a single dose of 180 mg effectively relieved pollen-induced symptoms aggravated by air pollution, specifically diesel exhaust particles (DEP) . The study highlighted its efficacy in reducing total nasal symptom scores (TNSS) when compared to placebo.

1.2 Chronic Idiopathic Urticaria

The compound is also approved for the treatment of chronic idiopathic urticaria. Research indicates that this compound provides significant relief from itching and hives without the sedative effects commonly associated with first-generation antihistamines .

Pharmacological Mechanisms

2.1 Antihistaminic Activity

this compound exhibits high specificity for H1 receptors and demonstrates minimal anticholinergic activity, distinguishing it from other second-generation antihistamines like desloratadine and loratadine . Its mechanism includes inhibition of mast cell and basophilic histamine release, contributing to its effectiveness in managing allergic symptoms.

2.2 Inverse Agonism

Recent studies have explored the role of this compound as an inverse agonist in histamine-induced airway inflammation models. It showed enhanced efficacy when administered prior to allergen exposure, suggesting a proactive approach to managing allergy symptoms .

Formulation Development

3.1 Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Innovative formulations such as self-microemulsifying drug delivery systems have been developed to enhance the intestinal permeability of this compound. These formulations aim to improve bioavailability and therapeutic outcomes by optimizing drug release profiles .

3.2 Xerogel Pill Design

Research has focused on creating easily swallowable xerogel pills that maintain physical integrity during storage and consumption, furthering patient compliance with antihistamine therapies .

Analytical Methods

4.1 High-Performance Liquid Chromatography (HPLC)

A robust HPLC method has been developed for the quantification of this compound in biological samples. This method demonstrates high sensitivity with limits of detection and quantification at 1.50 μg/mL and 4.50 μg/mL respectively, ensuring accurate monitoring of drug levels in pharmacokinetic studies .

| Parameter | Value |

|---|---|

| Detection Limit (LOD) | 1.50 μg/mL |

| Quantification Limit (LOQ) | 4.50 μg/mL |

| Correlation Coefficient | 0.9999 ± 0.0005 |

Research Findings

5.1 Meta-Analysis Insights

A systematic review and meta-analysis have confirmed that this compound's antihistamine effects are significantly superior to placebo and comparable to other second-generation antihistamines . This reinforces its position as a first-line treatment option in allergy management.

5.2 Case Studies

In clinical practice, numerous case studies highlight the long-term safety profile of this compound, showing no significant adverse effects or tachyphylaxis after prolonged use . These findings support its continued use in chronic allergy management.

作用机制

(S)-Fexofenadine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a key mediator of allergic reactions. This prevents the typical symptoms of allergies such as itching, swelling, and vasodilation. The compound does not cross the blood-brain barrier significantly, which minimizes its sedative effects.

相似化合物的比较

Similar Compounds

Loratadine: Another second-generation antihistamine with similar non-sedative properties.

Cetirizine: Known for its rapid onset of action and effectiveness in treating allergic symptoms.

Desloratadine: An active metabolite of loratadine with enhanced potency.

Uniqueness

(S)-Fexofenadine is unique due to its high selectivity for histamine H1 receptors and minimal sedative effects. Its chiral purity also contributes to its effectiveness and safety profile, making it a preferred choice for treating allergic conditions.

生物活性

(S)-Fexofenadine is a second-generation antihistamine primarily used to treat allergic rhinitis and chronic urticaria. As an enantiomer of fexofenadine, it exhibits unique pharmacokinetic and pharmacodynamic properties that contribute to its therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound acts as an inverse agonist at the H1 histamine receptor (H1R), which mediates allergic responses. Unlike neutral antagonists that merely block receptor activation, inverse agonists stabilize the inactive form of the receptor, thereby reducing its basal activity and preventing histamine from binding. This dual action enhances its effectiveness in managing allergy symptoms, particularly when administered prior to histamine exposure .

Pharmacokinetics

The pharmacokinetics of this compound differ significantly from its (R)-enantiomer:

- Absorption : this compound is rapidly absorbed, with peak plasma concentrations occurring within 1 to 1.5 hours post-administration.

- Distribution : It exhibits approximately 60% to 70% plasma protein binding, primarily to albumin and alpha-1 acid glycoprotein.

- Metabolism : The drug undergoes minimal hepatic metabolism and is primarily eliminated through the kidneys. Its transport is significantly influenced by organic anion transporting polypeptides (OATP2B1) and P-glycoprotein (P-gp), which facilitate enantioselective disposition .

Clinical Efficacy

A meta-analysis involving over 4,000 patients demonstrated that fexofenadine significantly reduces total symptom severity scores (TSS) compared to placebo. Key findings include:

- A standardized mean difference (SMD) of -0.33 for TSS reduction (p < 0.0001).

- Morning instantaneous TSS showed a significant decrement with a change from baseline of -1.42 (p = 0.0005) in patients receiving fexofenadine .

Case Studies

- Pediatric Efficacy : In a controlled trial involving children aged 2 to 5 years, fexofenadine was well tolerated with a similar adverse event profile compared to placebo. The most common treatment-emergent adverse event was headache .

- Inflammation Model : A study utilizing a human nasal epithelium model showed that this compound significantly inhibited the release of inflammatory biomarkers IL-6 and IL-8 in response to histamine stimulation, supporting its role in mitigating allergic inflammation .

Safety Profile

This compound is associated with a favorable safety profile characterized by low sedative effects due to minimal central nervous system penetration. The incidence of treatment-emergent adverse events (TEAEs) is comparable to placebo, with no significant increase in severe adverse events reported during clinical trials . Common TEAEs include:

- Headache

- Dizziness

- Fatigue

Comparative Efficacy Table

| Study Type | Sample Size | Fexofenadine Dose | Symptom Reduction | Adverse Events |

|---|---|---|---|---|

| Meta-analysis | 4,000+ | Varied | Significant | Comparable to placebo |

| Pediatric Trials | 989 | Varied | Well tolerated | Headache |

| Inflammation Model Study | N/A | N/A | Significant inhibition of IL-6/IL-8 | N/A |

属性

IUPAC Name |

2-[4-[(1S)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)[C@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901039730 | |

| Record name | (S)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139965-11-0 | |

| Record name | (S)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。